molecular formula C6H8N4 B190003 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 197844-36-3

5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B190003
CAS No.: 197844-36-3
M. Wt: 136.15 g/mol
InChI Key: OKCCWVIIQDXNJC-UHFFFAOYSA-N
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Description

5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features both imidazole and pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This method allows for the formation of the imidazo[4,5-b]pyridine core under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Michael addition and cyclization reactions suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the imidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[4,5-b]pyridines.

Scientific Research Applications

5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: A closely related compound with similar structural features.

    Imidazo[1,2-a]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings.

    Imidazo[1,2-b]pyridazine: A compound with an additional nitrogen atom in the ring system.

Uniqueness

5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct electronic and steric properties. These properties can be exploited to design compounds with tailored biological activities and improved pharmacokinetic profiles.

Properties

IUPAC Name

5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6-9-4-2-1-3-8-5(4)10-6/h2H,1,3H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCCWVIIQDXNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C(=C1)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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